Rabdosin B

Description

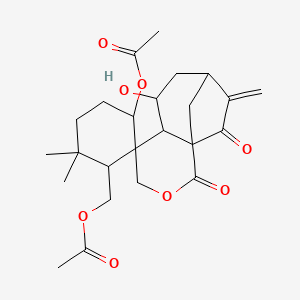

Rabdosin B is a spirolactone-type ent-kaurane diterpenoid (C₂₄H₃₂O₈; MW: 448.51 g/mol) isolated primarily from Isodon japonica (syn. Rabdosia japonica) and related species . Its structure features an exo-methylene cyclopentanone moiety (Fig. 1), a critical pharmacophore linked to its bioactivity. Rabdosin B exhibits diverse pharmacological effects, including:

- Anticancer activity: Induces apoptosis and necrosis in HepG2 liver cancer cells at 25–50 μM .

- Pro-differentiation effects: Promotes HL-60 leukemia cell differentiation via NADPH oxidase-mediated ROS generation at 1–5 μM .

- Biphasic growth regulation: Stimulates lettuce (Lactuca sativa) root growth at 40–160 μM but inhibits proliferation in other plant models at higher doses .

Properties

IUPAC Name |

(3'-acetyloxy-7-hydroxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-12-15-8-16(27)19-23(9-15,20(12)28)21(29)31-11-24(19)17(10-30-13(2)25)22(4,5)7-6-18(24)32-14(3)26/h15-19,27H,1,6-11H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXJXSFHXOVGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CCC(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Acetyloxy-7-hydroxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl)methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

Formation of the Spirocyclic Core: This step involves the construction of the spirocyclic framework through cyclization reactions. Common reagents used in this step include strong acids or bases to facilitate the cyclization process.

Functional Group Introduction: The introduction of acetyloxy and hydroxy groups is achieved through esterification and hydroxylation reactions, respectively. These reactions often require specific catalysts and reaction conditions to ensure high yields and selectivity.

Final Acetylation: The final step involves the acetylation of the hydroxy group to form the acetyloxy derivative. This is typically carried out using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of (3’-Acetyloxy-7-hydroxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl)methyl acetate follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3’-Acetyloxy-7-hydroxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl)methyl acetate: undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The carbonyl groups in the spirocyclic core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

(3’-Acetyloxy-7-hydroxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl)methyl acetate: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3’-Acetyloxy-7-hydroxy-6’,6’-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2’-cyclohexane]-1’-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy and acetyloxy groups can form hydrogen bonds with active sites of enzymes, inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Chemical Properties

Key Differences :

- Spirolactone vs. Enmein-type: Rabdosin B’s spirolactone group enhances DNA intercalation and cytotoxicity compared to enmein-type analogs like Epinodosin .

- Exo-methylene cyclopentanone: This moiety in Rabdosin B increases ROS generation capacity, critical for HL-60 differentiation .

Pharmacological Activities

Mechanistic Insights :

- ROS Modulation: Rabdosin B upregulates NADPH oxidase, elevating intracellular ROS by 2–3 fold in HL-60 cells, whereas Epinodosin lacks this effect .

- DNA Interaction : Rabdosin B intercalates into DNA at low concentrations (1–50 μM) and cleaves plasmid DNA at 10–25 mM .

Structure-Activity Relationships (SAR)

- Spirolactone Skeleton: Essential for high cytotoxicity. Removal (e.g., in Epinodosin) reduces potency by ~70% .

- Exo-methylene Group : Enhances ROS generation and DNA binding affinity .

- Hydroxylation Pattern: Rabdosin B’s C-14 hydroxyl group improves solubility and target engagement compared to non-hydroxylated analogs .

Tables and Figures

Table 1: Cytotoxicity of Rabdosin B and analogs across cell lines. Figure 1: Chemical structures of Rabdosin B, Epinodosin, and Rabdosin C.

Q & A

Q. How should researchers address batch-to-batch variability in Rabdosin B samples during long-term studies?

- Methodological Answer : Standardize sourcing (e.g., same plant accession ID, harvest season). Characterize each batch via NMR fingerprinting and HPLC chromatogram overlays. Use statistical quality control (e.g., control charts for key peaks). If variability persists, blend multiple batches for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.